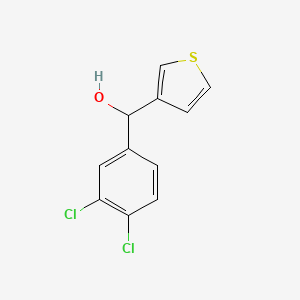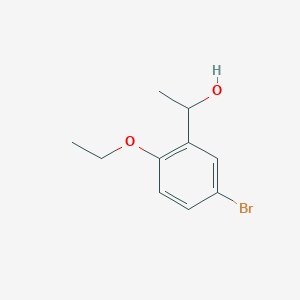
(3-Bromophenyl)(3,4-dichlorophenyl)methanol
概要
説明
(3-Bromophenyl)(3,4-dichlorophenyl)methanol: is an organic compound with the molecular formula C13H9BrCl2O This compound features a methanol group attached to a phenyl ring substituted with bromine and another phenyl ring substituted with chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)(3,4-dichlorophenyl)methanol typically involves the Grignard reaction. This method includes the following steps:
Preparation of Grignard Reagent: React 3-bromobenzyl bromide with magnesium in anhydrous ether to form the Grignard reagent, 3-bromophenylmagnesium bromide.
Reaction with Carbonyl Compound: The Grignard reagent is then reacted with 3,4-dichlorobenzaldehyde in an anhydrous environment to yield this compound.
The reaction conditions generally require low temperatures and an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
Oxidation: (3-Bromophenyl)(3,4-dichlorophenyl)methanol can undergo oxidation to form the corresponding ketone, (3-Bromophenyl)(3,4-dichlorophenyl)methanone.
Reduction: Reduction of this compound can lead to the formation of the corresponding hydrocarbon, (3-Bromophenyl)(3,4-dichlorophenyl)methane.
Substitution: The bromine and chlorine atoms on the phenyl rings can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: (3-Bromophenyl)(3,4-dichlorophenyl)methanone.
Reduction: (3-Bromophenyl)(3,4-dichlorophenyl)methane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (3-Bromophenyl)(3,4-dichlorophenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
This compound can be used in biological studies to investigate the effects of halogenated phenyl groups on biological systems. It may serve as a model compound in studies of enzyme interactions and metabolic pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. Its derivatives might exhibit activity against certain diseases, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of polymers, resins, and other advanced materials.
作用機序
The mechanism by which (3-Bromophenyl)(3,4-dichlorophenyl)methanol exerts its effects depends on its interaction with molecular targets. The presence of bromine and chlorine atoms can influence its binding affinity to various receptors and enzymes. These interactions can modulate biological pathways, leading to specific physiological effects.
類似化合物との比較
Similar Compounds
- (3-Bromophenyl)(phenyl)methanol
- (3-Chlorophenyl)(3,4-dichlorophenyl)methanol
- (3-Bromophenyl)(4-chlorophenyl)methanol
Uniqueness
(3-Bromophenyl)(3,4-dichlorophenyl)methanol is unique due to the specific substitution pattern on its phenyl rings. The combination of bromine and chlorine atoms provides distinct chemical and physical properties, making it different from other similar compounds. This uniqueness can be leveraged in various applications, from chemical synthesis to biological studies.
特性
IUPAC Name |
(3-bromophenyl)-(3,4-dichlorophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrCl2O/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7,13,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBCGROLNAATIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C2=CC(=C(C=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrCl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















